molecular formula C7H9FN2 B3032243 3-Amino-4-fluorobenzylamine CAS No. 1314909-17-5

3-Amino-4-fluorobenzylamine

Cat. No.: B3032243
CAS No.: 1314909-17-5
M. Wt: 140.16
InChI Key: KXYSHPLPGOFUTJ-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzylamine: is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzylamine, where the benzene ring is substituted with an amino group at the third position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluorobenzylamine typically involves the following steps:

    Nitration: The starting material, 4-fluorotoluene, undergoes nitration to form 4-fluoro-3-nitrotoluene.

    Reduction: The nitro group in 4-fluoro-3-nitrotoluene is reduced to an amino group, yielding 3-amino-4-fluorotoluene.

    Aminomethylation: The final step involves the conversion of 3-amino-4-fluorotoluene to this compound through a reaction with formaldehyde and ammonia.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-4-fluorobenzylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted benzylamines or fluorobenzylamines.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Radiopharmaceuticals

One of the prominent applications of 3-amino-4-fluorobenzylamine is in the development of radiopharmaceuticals, particularly those labeled with fluorine-18 (18F^{18}F). This isotope is crucial for positron emission tomography (PET) imaging, which is widely used in cancer diagnostics. The compound can be utilized to synthesize 18F^{18}F-labeled analogs of various biologically active molecules, enhancing their imaging capabilities .

1.2. Anticancer Agents

Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, modifications of this compound have been explored to develop inhibitors targeting specific cancer cell pathways. The introduction of fluorine atoms often enhances the metabolic stability and bioavailability of these compounds, making them more effective in therapeutic applications .

Chemical Synthesis

2.1. Intermediate for Organic Synthesis

This compound acts as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the creation of complex molecular architectures .

2.2. Coupling Reactions

The compound is also employed in coupling reactions to form amide bonds, which are essential for synthesizing peptide-based drugs and other biologically relevant compounds. Its reactivity enables chemists to construct intricate molecular frameworks that can exhibit specific biological activities .

Material Science Applications

3.1. Development of Fluorescent Probes

In material science, this compound can be utilized to develop fluorescent probes for bioimaging applications. The incorporation of fluorine into the molecular structure often enhances fluorescence properties, making these probes suitable for tracking biological processes in real-time .

3.2. Supramolecular Chemistry

The compound has been investigated for its role in supramolecular assemblies, where it interacts with halide ions or metal chlorides to form stable complexes. These supramolecular structures can exhibit unique properties that are beneficial for applications in sensors and catalysis .

Case Studies and Research Findings

Application AreaDescriptionReference
RadiopharmaceuticalsSynthesis of 18F^{18}F-labeled compounds for PET imaging
Anticancer AgentsDevelopment of fluorinated derivatives targeting cancer pathways
Organic SynthesisIntermediate for synthesizing complex organic molecules
Fluorescent ProbesCreation of probes with enhanced fluorescence properties
Supramolecular ChemistryFormation of stable complexes with halides or metal ions

Comparison with Similar Compounds

    4-Fluorobenzylamine: Similar structure but lacks the amino group at the third position.

    3-Aminobenzylamine: Similar structure but lacks the fluorine atom at the fourth position.

    4-Aminobenzylamine: Similar structure but lacks the fluorine atom and has the amino group at the fourth position.

Uniqueness: 3-Amino-4-fluorobenzylamine is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

3-Amino-4-fluorobenzylamine is a compound of significant interest due to its various biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a fluorine atom on the benzyl ring. The structural formula can be represented as follows:

C7H8FN\text{C}_7\text{H}_8\text{F}\text{N}

This unique structure influences its reactivity and interactions with biological molecules.

Target Enzymes

The primary target of this compound is Trypsin-1 , a serine protease involved in protein digestion. The compound exhibits activity against various synthetic substrates, indicating its potential as an enzyme modulator.

Biochemical Pathways

As a benzylic amine, this compound can participate in several biochemical reactions, including:

  • Nucleophilic Substitution : The amino group can act as a nucleophile, facilitating reactions with electrophiles.
  • Oxidation and Reduction : It can undergo oxidation to form imines or nitriles and reduction to yield various derivatives.

Cellular Effects

Research indicates that compounds similar to this compound can influence cellular functions such as:

  • Cell Signaling : Alterations in signaling pathways may occur due to enzyme inhibition or activation.
  • Gene Expression : Changes in gene expression profiles have been observed, which could impact cellular metabolism.

Research Findings

  • In Vitro Studies : In studies involving serotonin transporters, derivatives of this compound have shown promising binding affinities, suggesting potential applications in neuropharmacology .
  • Antitumor Activity : Related compounds have demonstrated significant antitumor effects in xenograft models, with notable tumor growth inhibition percentages. For instance, fluorinated analogs have been evaluated for their selectivity against histone deacetylases (HDACs), which are crucial targets in cancer therapy .

Study on Antitumor Activity

A study focused on the compound's derivatives reported that certain fluorinated benzamide analogs exhibited potent HDAC inhibition with IC50 values as low as 95.48 nM against HDAC3. These compounds also showed enhanced antiproliferative activity against HepG2 cells (IC50 = 1.30 μM) compared to traditional HDAC inhibitors like SAHA .

Neuroimaging Applications

Another study highlighted the use of a derivative labeled with fluorine isotopes for neuroimaging purposes. This compound demonstrated excellent in vitro and in vivo properties toward serotonin transporters, indicating its utility in imaging studies related to psychiatric disorders .

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme ModulationActive against Trypsin-1
Antitumor ActivityIC50 = 1.30 μM against HepG2 cells
Neurotransmitter BindingHigh affinity for serotonin transporter

Properties

IUPAC Name

5-(aminomethyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYSHPLPGOFUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717414
Record name 5-(Aminomethyl)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314909-17-5
Record name 5-(Aminomethyl)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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